N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4H-1,2,4-triazole core. Key structural features include:
- Position 4: Substituted with a 1H-pyrrol-1-yl group, introducing nitrogen-rich aromaticity.
- Position 5: A thiophen-2-yl group, contributing sulfur-based electronic effects.
This compound’s design leverages heterocyclic diversity to optimize bioactivity, particularly in targeting enzymes or receptors influenced by aromatic and electronic interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-26-15-8-6-14(7-9-15)20-17(25)13-28-19-22-21-18(16-5-4-12-27-16)24(19)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLUOLFVTOICRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate amine under reflux conditions.
Introduction of the pyrrole and thiophene rings: These heterocycles can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts.
Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced to the triazole ring.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic components can be used in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s heterocyclic rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 338425-44-8)
- Position 4 : Methyl group instead of pyrrol-1-yl.
- Position 5 : Pyridinyl replaces thiophen-2-yl.
- The pyridinyl group introduces basicity, contrasting with thiophene’s electron-rich nature. This compound showed moderate antiproliferative activity in preliminary assays .
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3)
- Position 4 : Ethyl group instead of pyrrol-1-yl.
- N-Substituent : 4-fluorophenyl vs. 4-methoxyphenyl.
- Impact : The ethyl group enhances lipophilicity, while the fluorophenyl substituent increases electronegativity. This derivative exhibited improved metabolic stability in pharmacokinetic studies .
Modifications at Position 5 of the Triazole Core
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Position 5 : Furan-2-yl instead of thiophen-2-yl.
- Impact : Replacing sulfur with oxygen reduces lipophilicity but improves solubility. These compounds showed significant anti-exudative activity (10 mg/kg dose), comparable to diclofenac sodium .
Variations in the Acetamide Substituent
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide)
N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-Substituent : Bromo-methylphenyl group.
- This derivative is under investigation for kinase inhibition .
Biological Activity
The compound N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 23
- H : 23
- N : 5
- O : 3
- S : 1
IUPAC Name
This compound
Structural Features
The compound features a pyrrole ring and a triazole moiety, which are known to exhibit various biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving bioavailability.
Research indicates that compounds similar to this compound can act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. In silico studies suggest that the compound may interact with the active sites of these enzymes through hydrogen bonding and hydrophobic interactions .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against AChE and BChE. For example, related compounds have shown IC50 values ranging from 0.5 to 10 µM, indicating potent activity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. For instance, studies have indicated that pyrrole-containing compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity and Cancer Research
Preliminary cytotoxicity assays reveal that certain derivatives of this compound may possess anticancer properties. In particular, compounds with similar structures have shown selective cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .
Data Table: Biological Activity Summary
Case Study 1: Alzheimer's Disease Models
In a study evaluating new AChE inhibitors for Alzheimer's treatment, derivatives similar to this compound were tested in transgenic mouse models. The results indicated a significant reduction in amyloid plaque formation when treated with these compounds, suggesting their potential as therapeutic agents for cognitive decline associated with Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
A series of pyrrole derivatives were synthesized and tested against various bacterial strains. Among them, one derivative showed remarkable efficacy against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the triazole ring could enhance antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
